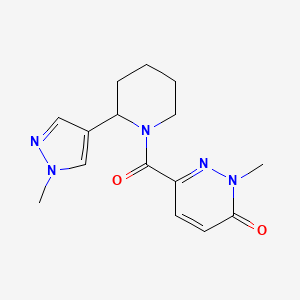

2-methyl-6-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

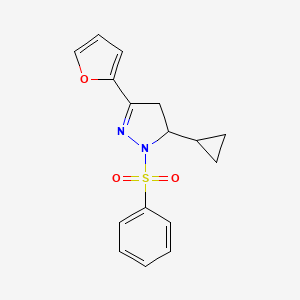

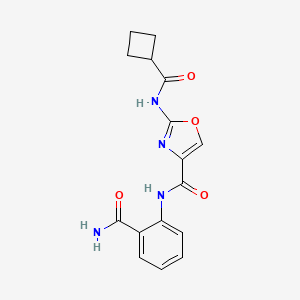

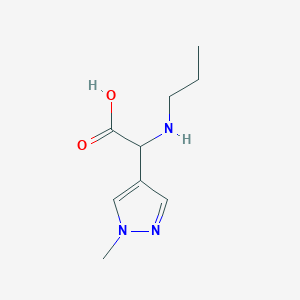

The compound "2-methyl-6-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one" is a heterocyclic molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of multiple rings, including a pyridazinone, a pyrazole, and a piperidine moiety, which are common in medicinal chemistry for their diverse biological activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cycloadditions, condensations, and transformations. For instance, cycloaddition of pyridine N-imine with alkynyl derivatives can lead to pyridazinone structures . Similarly, three-component condensations can be used to synthesize spirocyclic compounds involving piperidine rings . These methods provide concise routes to complex molecules that could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple aromatic rings that can engage in electronic interactions. These interactions can influence the molecule's binding affinity to biological targets. For example, the presence of an indolyl group in some related compounds can lead to supramolecular aggregation through hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

Compounds with pyrazolyl and pyridazinone moieties can undergo various chemical reactions. For example, they can react with phosphorus oxychloride to yield chloropyridazine derivatives, which can further react with different reagents to produce a variety of compounds . The reactivity of such compounds is often exploited to synthesize derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple heteroatoms (such as nitrogen) and functional groups (like carbonyls and nitriles) can affect their solubility, stability, and reactivity. For example, the stability of a compound in solution versus in crystal form can be significantly different, as seen with some pyrazolopyridinones . Additionally, the presence of substituents like trifluoromethyl groups can impact the electronic properties and thus the reactivity of the molecule .

Applications De Recherche Scientifique

Nitrogen-containing Heterocyclic Compounds

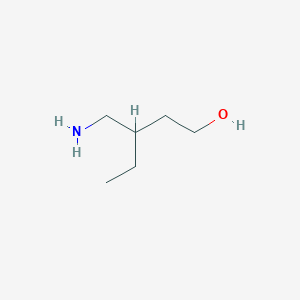

Nitrogen-containing heterocyclic compounds, such as pyrazines, pyridines, piperidines, and others, are crucial in the development of pharmaceuticals and agrochemicals. Their high biological activities make them foundational in creating compounds with significant therapeutic and agricultural value.

Pharmaceutical Applications : These compounds are used extensively in the pharmaceutical industry. For instance, pyrazines serve as intermediates in the synthesis of drugs like anti-tuberculosis medication pyrazinamide. Similarly, piperidine derivatives are integral in creating various pharmaceuticals due to their biological activities.

Agrochemical Applications : In agriculture, these heterocyclic compounds are utilized to produce herbicides and insecticides, leveraging their biological effectiveness to protect crops and enhance yield.

Material Science : Beyond their biological applications, some of these compounds, like pyrroles, are used in material science. For example, polypyrrole, a polymer derived from pyrrole, is explored for its electroconductivity, demonstrating the versatility of nitrogen-containing heterocyclic compounds in scientific research beyond life sciences.

References

Higasio, Y. S., & Shoji, T. (2001). Heterocyclic compounds such as pyrroles, pyridines, pyrollidins, piperdines, indoles, imidazol and pyrazins. Applied Catalysis A-general, 221, 197-207. Link to the paper.

Higashio, Y., & Shoji, T. (2004). Heterocyclic compounds such as pyrrole, pyridines, pyrrolidine, piperidine, indole, imidazol, and pyrazines. Applied Catalysis A-general, 260, 251-259. Link to the paper.

Propriétés

IUPAC Name |

2-methyl-6-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-10-11(9-16-18)13-5-3-4-8-20(13)15(22)12-6-7-14(21)19(2)17-12/h6-7,9-10,13H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIKQANHGGDVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2C(=O)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)

![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)

![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2522282.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2522288.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2522290.png)